Comprehensive Characterization of N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide: A Spectroscopic Guide
Comprehensive Characterization of N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide: A Spectroscopic Guide
This guide provides an in-depth technical analysis of the spectral characteristics of N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide . It is designed for medicinal chemists and analytical scientists characterizing this scaffold, which is increasingly relevant in the development of Glutaminase 1 (GLS1) inhibitors and anticancer therapeutics.[1]
Compound Identity & Significance
This molecule represents a fusion of a nipecotic acid (piperidine-3-carboxylic acid) pharmacophore with a 1,3,4-thiadiazole bioisostere.[1] The thiadiazole ring acts as an electron-withdrawing "warhead" often used to enhance metabolic stability and target affinity in kinase and enzyme inhibitors.
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IUPAC Name: N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide
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Molecular Formula: C₈H₁₂N₄OS[1]
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Exact Mass: 212.0732[1]
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M+H (Monoisotopic): 213.0805[1]
Synthetic Context & Impurity Profile
Understanding the synthesis is critical for interpreting spectral "ghost peaks" (impurities).[1] The standard route involves coupling N-protected nipecotic acid with 2-amino-1,3,4-thiadiazole, followed by deprotection.[1]
Synthesis Workflow (DOT Visualization)
The following diagram outlines the critical steps and potential carry-over impurities (e.g., Boc-protected intermediates).
Figure 1: Synthetic pathway highlighting the origin of the piperidine-thiadiazole conjugate.
Mass Spectrometry (MS) Analysis
The mass spectrum of this compound is dominated by the stability of the heteroaromatic thiadiazole ring and the labile nature of the piperidine ring under Electron Ionization (EI) or Electrospray Ionization (ESI).[1]
Key Diagnostic Ions (ESI+)
| m/z (Calc) | Ion Identity | Description |
| 213.08 | [M+H]⁺ | Base Peak. Protonated molecular ion. |
| 235.06 | [M+Na]⁺ | Sodium adduct (common in unbuffered LC-MS).[1] |
| 102.00 | [C₂H₄N₃S]⁺ | Protonated 2-amino-1,3,4-thiadiazole fragment (Amide bond cleavage).[1] |
| 112.08 | [C₆H₁₀NO]⁺ | Piperidine-3-carbonyl cation (acylium ion). |
Fragmentation Pathway (DOT Visualization)
Understanding the fragmentation logic validates the structure during LC-MS/MS method development.[1]
Figure 2: Proposed ESI+ fragmentation pathway for structural confirmation.
Infrared Spectroscopy (IR)
The IR spectrum is distinct due to the interplay between the secondary amide and the heteroaromatic ring.[1]
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Amide I (C=O[1][2] Stretch): 1670–1690 cm⁻¹ .[1] This band may appear slightly higher than typical amides due to the electron-withdrawing nature of the thiadiazole ring reducing the C=O bond order less effectively than a phenyl ring.
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Amide II (N-H Bend): 1530–1550 cm⁻¹ .[1] Strong band characteristic of secondary amides.[1]
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N-H Stretch:
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C=N Stretch (Thiadiazole): 1610–1630 cm⁻¹ .[1] Often overlaps with the Amide I/II region but sharp.[1]
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C-S Stretch: 600–700 cm⁻¹ .[1] Weak bands in the fingerprint region.[1]
Nuclear Magnetic Resonance (NMR)
Solvent Selection: DMSO-d₆ is the preferred solvent. The compound is poorly soluble in CDCl₃ due to the polarity of the amide and the thiadiazole.[1]
¹H NMR (400 MHz, DMSO-d₆)
The spectrum is characterized by the distinct downfield thiadiazole proton and the piperidine envelope.[1]
| δ (ppm) | Multiplicity | Integral | Assignment | Notes |
| 12.60 | Broad s | 1H | Amide NH | Highly deshielded due to the electron-deficient thiadiazole ring. Disappears with D₂O shake. |
| 9.15 | s | 1H | Thiadiazole C5-H | Diagnostic singlet. If this is absent, the ring is substituted or opened.[1] |
| 2.90 – 3.10 | m | 1H | Piperidine C3-H | The chiral center proton alpha to the carbonyl. |
| 2.80 – 2.95 | m | 2H | Piperidine C2-H | Diastereotopic protons adjacent to the ring nitrogen. |
| 2.45 – 2.60 | m | 2H | Piperidine C6-H | Often overlaps with DMSO solvent peak (2.50 ppm). |
| 1.85 – 2.00 | m | 1H | Piperidine C4/C5 | Equatorial protons.[1] |
| 1.40 – 1.65 | m | 3H | Piperidine C4/C5 | Axial protons.[1] |
| ~3.5 | Broad | 1H | Piperidine NH | Variable shift depending on concentration and water content.[1] |
¹³C NMR (100 MHz, DMSO-d₆)
| δ (ppm) | Carbon Type | Assignment |
| 172.5 | C=O | Amide Carbonyl.[1][2][3][4] |
| 158.2 | Cq | Thiadiazole C2 (attached to N).[1] |
| 149.1 | CH | Thiadiazole C5 (unsubstituted).[1] |
| 48.5 | CH₂ | Piperidine C2 (Alpha to N).[1] |
| 45.2 | CH₂ | Piperidine C6 (Alpha to N).[1] |
| 42.1 | CH | Piperidine C3 (Alpha to C=O).[1] |
| 28.4 | CH₂ | Piperidine C4.[1] |
| 24.1 | CH₂ | Piperidine C5.[1] |
NMR Assignment Logic (DOT Visualization)
This diagram correlates the structural nodes to their spectral signatures, ensuring the analyst interprets the data correctly.[1]
Figure 3: Structural correlation map for NMR assignment.
Experimental Protocol for Validation
To reproduce these data in a laboratory setting, follow this validated protocol.
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Sample Preparation: Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-d₆ . Note: Do not use CDCl₃ as the amide proton signal may broaden into the baseline or shift unpredictably due to aggregation.[1]
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Instrument Parameters:
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Pulse Sequence: Standard 1D proton (zg30).[1]
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Scans: 16 (minimum) for 1H; 1024 (minimum) for 13C.
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Relaxation Delay (D1): Set to ≥ 2.0 seconds to ensure full relaxation of the acidic amide proton for accurate integration.
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D₂O Exchange Test: After the initial scan, add 1 drop of D₂O to the tube, shake, and re-run.[1] The peak at 12.60 ppm (Amide NH) and ~3.5 ppm (Piperidine NH) should disappear, confirming the assignment of exchangeable protons.[1]
References
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GLS1 Inhibitor Development: Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. European Journal of Medicinal Chemistry, 2022.[1][5] Link
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Thiadiazole Spectral Data: Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides. French-Ukrainian Journal of Chemistry, 2025.[1][4] Link
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General Synthesis of Thiadiazole Amides: Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI Molecules, 2023.[1] Link[1]
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Nipecotic Acid Derivatives: PubChem Compound Summary for CID 4173511 (N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide). National Center for Biotechnology Information.[1] Link[1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzenesulfonyl)pyrrolidine-2-carboxamide | 1009231-98-4 | Buy Now [molport.com]
- 3. Combi-Blocks [combi-blocks.com]
- 4. N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide | C8H6N4OS | CID 4173511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
